An In-depth Technical Guide to t-Boc-Aminooxy-PEG7-amine: A Heterobifunctional Linker for Advanced Bioconjugation
An In-depth Technical Guide to t-Boc-Aminooxy-PEG7-amine: A Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
t-Boc-Aminooxy-PEG7-amine is a heterobifunctional crosslinker that has emerged as a valuable tool in the fields of bioconjugation, drug delivery, and proteomics. Its unique architecture, featuring a terminal primary amine and a tert-butyloxycarbonyl (Boc)-protected aminooxy group connected by a hydrophilic seven-unit polyethylene (B3416737) glycol (PEG) spacer, offers a versatile platform for the sequential and controlled conjugation of biomolecules. The primary amine allows for stable amide bond formation with carboxylic acids or activated esters, while the protected aminooxy group enables highly specific and stable oxime bond formation with aldehydes or ketones following deprotection.
The integrated PEG7 spacer enhances the aqueous solubility and biocompatibility of the resulting conjugates, which can improve their pharmacokinetic properties and reduce immunogenicity.[1] This technical guide provides a comprehensive overview of the chemical properties, core reactions, and key applications of t-Boc-Aminooxy-PEG7-amine, complete with detailed experimental protocols and characterization methods to facilitate its effective use in research and development.
Chemical and Physical Properties
t-Boc-Aminooxy-PEG7-amine is a well-defined, monodisperse compound, ensuring reproducibility in conjugation reactions. Its key properties are summarized in the table below.
| Property | Value | Citations |
| Chemical Name | tert-butyl N-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]carbamate | [2] |
| Molecular Formula | C21H44N2O10 | [3] |
| Molecular Weight | 484.6 g/mol | [3] |
| CAS Number | 2226611-29-4 | [3] |
| Appearance | White to off-white solid or viscous liquid | [4] |
| Purity | Typically ≥95% to ≥98% | [3][5] |
| Solubility | Water, DMSO, DCM, DMF | [3] |
| Storage Conditions | -20°C, protected from light and moisture | [3][4] |
Core Reactions and Mechanisms
The utility of t-Boc-Aminooxy-PEG7-amine stems from its two distinct reactive functionalities, which can be addressed orthogonally.
Amine Reactivity: Amide Bond Formation
The terminal primary amine serves as a nucleophile for reaction with electrophilic groups, most commonly carboxylic acids or their activated forms like N-hydroxysuccinimide (NHS) esters. This reaction forms a stable amide bond and is a cornerstone of bioconjugation for linking molecules to proteins, peptides, or other amine-reactive substrates.[6]
Aminooxy Reactivity: Boc Deprotection and Oxime Ligation
The second functional group is an aminooxy moiety protected by a Boc group. This protecting group is stable under the conditions required for amide bond formation but can be efficiently removed under acidic conditions to reveal the highly reactive aminooxy group.
-
Boc Deprotection: The Boc group is typically removed by treatment with a strong acid such as trifluoroacetic acid (TFA) in an organic solvent like dichloromethane (B109758) (DCM).[7] The mechanism involves protonation of the carbamate, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free aminooxy group as an acid salt.[7]
Caption: Boc deprotection mechanism under acidic conditions.
-
Oxime Ligation: The deprotected aminooxy group reacts chemoselectively with an aldehyde or ketone to form a stable oxime linkage.[8][9] This reaction, often referred to as "oxime ligation," is a powerful bioorthogonal reaction, meaning it proceeds efficiently in a biological environment without interfering with native functional groups.[8][10] The reaction is fastest at a slightly acidic pH (around 4.5) but can be effectively catalyzed at physiological pH (6.5-7.5) using nucleophilic catalysts like aniline (B41778) or its derivatives (e.g., m-phenylenediamine).[2][8][11]
Caption: Oxime ligation pathway between an aminooxy group and an aldehyde.
Quantitative Comparison of Linkage Stability
The stability of the resulting linkage is critical for in vivo applications. The oxime bond is significantly more stable than other common linkages like hydrazones, especially under physiological conditions.
| Covalent Linkage | Half-Life (t½) at pH 7.0-7.4 | First-Order Rate Constant (k) at pD 7.0 | Key Findings & Citations |
| Oxime | ~25 days | ~3.2 x 10⁻⁷ s⁻¹ | Approximately 600-fold more stable than a comparable methylhydrazone. Hydrolysis is acid-catalyzed and very slow at neutral pH.[11] |
| Hydrazone | ~2 hours (for acetylhydrazone) | ~9.6 x 10⁻⁵ s⁻¹ | Significantly less stable than oximes; stability is influenced by substituents and pH.[11] |
| Amide | ~7 years (estimated) | ~3.2 x 10⁻¹¹ s⁻¹ (pH 7, 25°C) | Exceptionally stable to hydrolysis. |
Applications in Drug Development
The unique properties of t-Boc-Aminooxy-PEG7-amine make it an ideal linker for constructing complex therapeutic modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).
Site-Specific Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapies that use a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells.[12] Traditional ADC production methods often result in heterogeneous mixtures with varying drug-to-antibody ratios (DARs).[13] t-Boc-Aminooxy-PEG7-amine facilitates the synthesis of more homogeneous, site-specific ADCs. A common strategy involves the glycoengineering of the antibody to introduce aldehyde groups, which then serve as specific conjugation sites for the aminooxy-functionalized drug-linker construct.[14][15]
Caption: Site-specific ADC synthesis via glycoengineering and oxime ligation.
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.[16] A PROTAC consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting them. The PEG7 linker in t-Boc-Aminooxy-PEG7-amine provides the necessary length and flexibility to facilitate the formation of a stable ternary complex between the target protein and the E3 ligase, which is essential for efficient protein degradation.[1][7]
Caption: Modular synthesis of a PROTAC using the heterobifunctional linker.
Experimental Protocols
The following protocols are representative methodologies for the use of t-Boc-Aminooxy-PEG7-amine. Optimization may be required based on the specific substrates and desired final product.
Protocol 1: Boc Deprotection of the Aminooxy Group
Objective: To remove the Boc protecting group to generate the free aminooxy functionality for subsequent oxime ligation.
Materials:
-
t-Boc-Aminooxy-PEG7-amine containing compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Nitrogen or Argon gas
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected compound in anhydrous DCM (e.g., 10 mg/mL) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to the solution to a final concentration of 20-50% (v/v).[7]
-
Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor the reaction progress by LC-MS until the starting material is consumed.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
The resulting residue, the aminooxy-linker as a TFA salt, can often be used in the next step without further purification.
Protocol 2: Site-Specific Antibody Conjugation via Oxime Ligation
Objective: To conjugate an aminooxy-functionalized payload to an aldehyde-tagged monoclonal antibody. This protocol assumes the antibody has been pre-functionalized with aldehyde groups.[15]
Materials:
-
Aldehyde-tagged antibody in a suitable buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)
-
Aminooxy-functionalized payload (from Protocol 1)
-
Aniline or m-phenylenediamine (B132917) stock solution (e.g., 1 M in DMSO)
-
Conjugation buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.5-7.0)
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC))
Procedure:
-
Prepare the antibody solution by buffer exchanging it into the conjugation buffer at a concentration of 5-10 mg/mL.
-
Dissolve the aminooxy-functionalized payload in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute into the conjugation buffer.
-
Add the payload solution to the antibody solution at a molar excess of 5-20 fold.
-
Add the catalyst (e.g., aniline) to the reaction mixture to a final concentration of 10-100 mM.[2] The optimal concentration should be determined empirically.
-
Incubate the reaction at room temperature or 37°C for 12-24 hours with gentle mixing.
-
Monitor the reaction progress by analyzing small aliquots via HIC-HPLC or LC-MS to determine the drug-to-antibody ratio (DAR).[17]
-
Once the desired DAR is achieved, quench the reaction by removing the excess payload and catalyst.
-
Purify the resulting ADC using SEC to remove small molecule impurities or HIC to separate different DAR species.[17]
Characterization of Conjugates
Thorough characterization is essential to ensure the quality, homogeneity, and stability of the final bioconjugate.
| Analytical Technique | Information Provided | Citations |
| Mass Spectrometry (MS) | Confirms the identity and mass of the final conjugate. For ADCs, it is used to determine the DAR distribution by analyzing the intact or reduced antibody. | [7][8] |
| High-Performance Liquid Chromatography (HPLC) | ||
| Size Exclusion (SEC) | Assesses purity and detects the presence of aggregates or fragments. | [17] |
| Reverse Phase (RP-HPLC) | Used for purity analysis of the linker and drug-linker intermediates. Can also be used to determine DAR on the reduced antibody. | [14] |
| Hydrophobic Interaction (HIC) | Separates ADC species with different DARs, providing a profile of the conjugation heterogeneity. | [17] |
| UV-Vis Spectroscopy | Can be used to estimate the average DAR if the drug and antibody have distinct absorbance maxima. | [3] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information of the linker and drug-linker intermediates. Used in stability studies to monitor hydrolysis. |
Conclusion
t-Boc-Aminooxy-PEG7-amine is a powerful and versatile heterobifunctional linker that enables the precise and efficient construction of complex biomolecules. Its defined length, hydrophilicity, and orthogonal reactive ends provide researchers with a high degree of control over the conjugation process. The ability to form highly stable oxime bonds under biocompatible conditions makes it particularly well-suited for the development of next-generation therapeutics such as site-specific ADCs and PROTACs. The protocols and data presented in this guide offer a solid foundation for the successful application of this linker in advanced drug development and bioconjugation research.
References
- 1. precisepeg.com [precisepeg.com]
- 2. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applications and Limitations of Oxime-Linked “Split PROTACs” - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. agilent.com [agilent.com]
- 13. Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Characterization of the drug-to-antibody ratio distribution for antibody-drug conjugates in plasma/serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
